molecular formula C16H20ClNO4 B13370290 Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate

Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate

Cat. No.: B13370290
M. Wt: 325.79 g/mol
InChI Key: VJNGTLYPPXGBCA-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a chlorinated phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate typically involves the reaction of 4-chloro-2-methylphenol with acetic anhydride to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with piperidine and methyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: Shares the phenoxy group but lacks the piperidine ring.

    Methyl 4-[(2-(4-chloro-2-methylphenoxy)propanoyl)amino]benzoate: Similar structure with additional functional groups.

Uniqueness

Methyl 1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinecarboxylate is unique due to the presence of both the piperidine ring and the chlorinated phenoxy group, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

methyl 1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H20ClNO4/c1-11-8-13(17)5-6-14(11)22-10-15(19)18-7-3-4-12(9-18)16(20)21-2/h5-6,8,12H,3-4,7,9-10H2,1-2H3

InChI Key

VJNGTLYPPXGBCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCC(C2)C(=O)OC

Origin of Product

United States

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